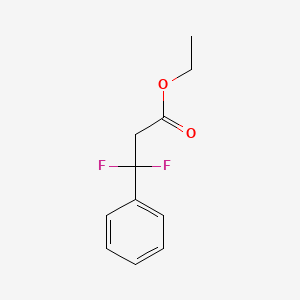

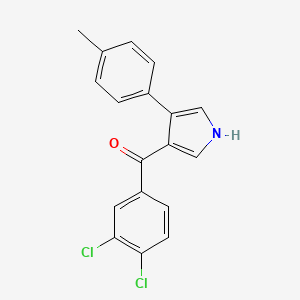

1-(4-Chlorophenyl)-3-(2-hydroxy-1-phenylethyl)thiourea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorophenyl)-3-(2-hydroxy-1-phenylethyl)thiourea, also known as SCH 58261, is a selective adenosine A2A receptor antagonist. It has been extensively studied for its potential use in the treatment of various diseases, including Parkinson's disease, Alzheimer's disease, and cancer.

Scientific Research Applications

Chemistry and Coordination Properties

Thiourea derivatives, including compounds structurally related to 1-(4-Chlorophenyl)-3-(2-hydroxy-1-phenylethyl)thiourea, exhibit significant versatility in coordination chemistry. They serve as ligands to form complexes with various metals, influencing the intra- and intermolecular hydrogen bonding interactions. These interactions play a crucial role in the coordination properties of these ligands, demonstrating their importance in novel applications of transition metal complexes. The comprehensive review by Saeed, Flörke, and Erben (2014) highlights the extensive applications and potential of thiourea derivatives in coordination chemistry, emphasizing their biological and structural versatility (Saeed, Flörke, & Erben, 2014).

Environmental Applications

The research on thiourea derivatives extends into environmental science, particularly in the detection and determination of environmental pollutants. Al-Saidi and Khan (2022) reviewed the use of thioureas and their derivatives as chemosensors for highly sensitive and selective detection of various anions and neutral analytes in environmental, biological, and agricultural samples. This work underscores the critical role of thiourea-based compounds in environmental monitoring and protection (Al-Saidi & Khan, 2022).

Pharmacological and Biological Applications

Thiourea derivatives have also been explored for their pharmacological and biological properties. Studies have investigated their anti-inflammatory potential through molecular docking studies, revealing that certain structural features of thiourea derivatives contribute to high binding potential with target proteins involved in inflammation. Nikolic, Mijajlovic, and Nedeljković (2022) highlighted the importance of carboxyl functional groups and pi-rich heterocycles in enhancing interaction strength and binding affinity, respectively (Nikolic, Mijajlovic, & Nedeljković, 2022).

properties

IUPAC Name |

1-(4-chlorophenyl)-3-(2-hydroxy-1-phenylethyl)thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2OS/c16-12-6-8-13(9-7-12)17-15(20)18-14(10-19)11-4-2-1-3-5-11/h1-9,14,19H,10H2,(H2,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEJDLTNGHULQGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CO)NC(=S)NC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Chlorophenyl)-3-(2-hydroxy-1-phenylethyl)thiourea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-((4aR,5R,5aR,8aR,9S)-10-(4-chlorophenyl)-2,6,8-trioxo-2,3,4a,5,5a,6,8a,9,9a,10-decahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindol-7(8H)-yl)propanoic acid](/img/structure/B2626042.png)

![(5E)-5-({4-[(4-bromophenyl)methoxy]phenyl}methylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B2626043.png)

![5-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2626045.png)

![1-[4-Amino-5-(1-hydroxyethyl)-1,2,4-triazol-3-yl]ethanol](/img/structure/B2626048.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one](/img/structure/B2626051.png)

![[5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]acetonitrile](/img/structure/B2626052.png)

![4-cyano-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2626053.png)

![3-Fluoro-4-[methyl(phenylmethoxycarbonyl)amino]benzoic acid](/img/structure/B2626055.png)

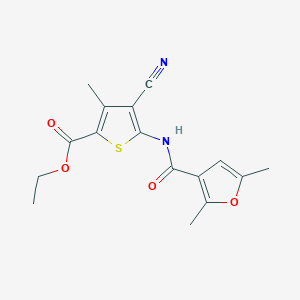

![tert-butyl 2-(7-(2,5-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B2626060.png)